1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Fluorine Chemistry ADME Prediction

This N-sulfonylpiperidine-pyrazole scaffold features a 3,4-difluorobenzenesulfonyl dipole distinct from 3,5- or 2,6-difluoro regioisomers. Zero H-bond donors and logP 3.516 optimize passive BBB penetration, avoiding P-gp efflux common to NH-piperidine analogs. The C3-pyrazole vector offers scaffold-hopping potential for kinase programs where N1-pyrazolesulfonylpiperidine chemotypes face IP constraints. Key member for fluorine positional scanning with commercially stocked reagents for rapid SAR follow-up.

Molecular Formula C15H17F2N3O2S
Molecular Weight 341.38
CAS No. 2191265-90-2
Cat. No. B2950159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2191265-90-2
Molecular FormulaC15H17F2N3O2S
Molecular Weight341.38
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H17F2N3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-13(16)14(17)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3
InChIKeyPGNARJSRUVVGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2191265-90-2): Structural Identity, Class Affiliation, and Data Availability Status for Informed Procurement


1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2191265-90-2) is a synthetic N-sulfonylpiperidine derivative with the molecular formula C₁₅H₁₇F₂N₃O₂S and a molecular weight of 341.4 g/mol . The compound belongs to the broader class of sulfonamide-piperidine-pyrazole hybrids, a scaffold family that has demonstrated pharmacological relevance across multiple target classes including VEGFR-2, gamma-secretase, IRAK4, and factor Xa [1][2]. Critically, as of the latest ChEMBL release, this specific compound has no reported biological activity data in any peer-reviewed publication or patent, and the ZINC database confirms no known bioactivity annotations [3][4]. Its current availability is limited to specialty chemical vendor catalogs as a research-grade screening compound or synthetic building block.

Why 1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Cannot Be Interchanged with Regioisomeric or Scaffold Analogs


Within the N-sulfonylpiperidine-pyrazole family, subtle structural variations produce profound differences in target engagement, selectivity, and ADME properties. The 3,4-difluorobenzenesulfonyl group on this compound establishes a specific dipole moment (vector of both fluorine atoms oriented para/meta to the sulfonyl attachment) that is fundamentally distinct from the 3,5-difluoro (CAS 2200472-58-6) or 2,6-difluoro (CAS 2034557-21-4) regioisomers . Published SAR from the IRAK4 amidopyrazole series demonstrates that N-sulfonyl versus N-alkyl substitution on the piperidine ring dramatically alters both oral exposure and aqueous solubility, with N-sulfonyl analogs exhibiting good rodent oral exposure but poor solubility compared to N-alkyl counterparts [1]. Furthermore, the piperidine C3 attachment of the 1-methylpyrazole moiety—as opposed to C4 attachment found in alternative isomers—creates a distinct spatial vector that affects binding pocket complementarity [2]. Generic substitution among regioisomers within this scaffold class without empirical validation therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2191265-90-2) Versus Closest Analogs


Fluorine Substitution Regioisomerism: 3,4-Difluoro vs. 3,5-Difluoro and 2,6-Difluoro Phenyl Sulfonyl — Physicochemical and Predicted ADME Differentiation

The target compound bears a 3,4-difluorobenzenesulfonyl group, distinguishing it from the 3,5-difluoro regioisomer (CAS 2200472-58-6) and the 2,6-difluoro regioisomer (CAS 2034557-21-4). The 3,4-difluoro substitution pattern produces a net dipole vector oriented along the aryl ring plane that differs from the symmetric 3,5-substitution pattern and the ortho,ortho'-2,6-substitution pattern. This electronic difference is predicted to affect both passive membrane permeability and target binding interactions. The ZINC-calculated logP for the target compound is 3.516, placing it in a favorable lipophilicity range (LogP 1–5) for oral bioavailability per Lipinski guidelines, while the zero hydrogen bond donor count (vs. potential for HBD in analogs with NH-containing heterocycles) favors blood-brain barrier penetration [1][2]. No direct experimental comparative data are available for these regioisomers.

Medicinal Chemistry Fluorine Chemistry ADME Prediction Regioisomer Differentiation

Scaffold Connectivity Distinction: N1-Sulfonylpiperidine-C3-Pyrazole vs. N1-Pyrazolesulfonylpiperidine Isomers — Impact on Kinase Inhibitor Binding Modes

The target compound features the sulfonyl group attached at the piperidine N1 position with the 1-methylpyrazole at the piperidine C3 position. This connectivity is topologically distinct from compounds in the Incyte FGFR3 patent series (US10213427/US10813930), where the 1-methyl-1H-pyrazol-3-yl-sulfonyl group is directly attached at the piperidine N1 position and the piperidine C4 position carries a biaryl extension. In the Incyte series, a compound incorporating the 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine motif demonstrated FGFR3 IC50 < 10 nM [1]. The positional permutation in the target compound (sulfonyl attached to difluorophenyl, not pyrazole; pyrazole at C3, not sulfonyl-linked to N1) creates a distinct pharmacophore geometry. This 'connectivity isomerism' means the compound explores a different region of chemical space within the same scaffold family, with the pyrazole C3 attachment to piperidine enabling vectors inaccessible to the N1-sulfonylpyrazole series [1][2]. No direct head-to-head experimental comparison exists between these connectivity isomers.

Kinase Inhibitor Design Scaffold Hopping FGFR3 Inhibition Binding Mode Topology

Class-Level Evidence: N-Sulfonylpiperidine Scaffold SAR — Potency Ranges in VEGFR-2 and Gamma-Secretase Inhibition as a Benchmark for Expectation Setting

While the target compound itself lacks experimental potency data, the N-sulfonylpiperidine scaffold class has established quantitative potency benchmarks. A 2024 study of N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors reported lead compound 8 with IC50 values of 3.94 µM (HCT-116), 3.76 µM (HepG-2), and 4.43 µM (MCF-7) in cellular antiproliferative assays, and a VEGFR-2 enzymatic IC50 of 0.0554 µM, compared to the reference drug sorafenib (IC50 = 0.0416 µM) [1]. In the gamma-secretase inhibitor space, 2,6-disubstituted N-arylsulfonyl piperidines were optimized to single-digit nanomolar IC50 values [2]. The IRAK4 amidopyrazole series demonstrated that N-sulfonyl piperidine C3-pyrazole compounds can achieve both enzyme potency and in vivo efficacy, with N-sulfonyl analogs showing good rodent oral exposure [3]. These class-level data establish that the N-sulfonylpiperidine-pyrazole scaffold is capable of high-potency target engagement (nM to low µM range) and favorable oral pharmacokinetics, but do not predict the specific potency of the target compound, which will depend on the precise match between the 3,4-difluorophenyl group and the target binding pocket.

VEGFR-2 Inhibition Gamma-Secretase Inhibition Scaffold SAR Class-Level Potency

Physicochemical Drug-Likeness Profiling: Zero HBD and Moderate logP Differentiate This Compound from Hydrogen Bond Donor-Containing Piperidine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), with a calculated logP of 3.516 and molecular weight of 341.4 g/mol [1]. This places it within Lipinski's Rule of Five space and, notably, the absence of HBD distinguishes it from many piperidine-based analogs that contain NH groups (either as secondary amines or amides). Compounds with HBD = 0 and moderate logP (3–5) are statistically enriched among CNS-penetrant drugs, as HBD count is a stronger negative predictor of BBB penetration than logP or MW alone [2]. In contrast, the core scaffold intermediate 3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 1367977-59-0) possesses a basic NH (pKa ~9.61, HBD = 1), which would limit passive CNS penetration relative to the sulfonamide-capped target compound . This property differentiation is structural and predictive, not experimentally validated for CNS exposure.

Drug-Likeness Physicochemical Properties CNS Penetration Potential Lipinski Rules

Synthetic Tractability and Building Block Utility: Single-Step Sulfonylation from a Commercially Available Piperidine-Pyrazole Intermediate

The target compound is accessible via a single-step sulfonylation reaction between commercially available 3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 1367977-59-0) and 3,4-difluorobenzenesulfonyl chloride (CAS 145758-05-0) under standard basic conditions (e.g., triethylamine in dichloromethane) . This synthetic simplicity contrasts with regioisomeric analogs requiring multi-step sequences to install the pyrazole at alternative piperidine positions or to construct the pyrazolesulfonyl-piperidine linkage. The 3,4-difluorobenzenesulfonyl chloride reagent is widely available from multiple suppliers (Thermo Fisher/Alfa Aesar, Angene, CymitQuimica) at 97%+ purity, with a density of 1.586 g/mL at 25°C and boiling point of 212°C, making it suitable for both manual and automated parallel synthesis workflows . The core intermediate (CAS 1367977-59-0) is also commercially stocked. This two-component, one-step assembly enables rapid analog generation for SAR studies, reducing synthesis cycle time compared to analogs requiring 3+ synthetic steps.

Synthetic Chemistry Building Block Parallel Synthesis Library Design

Optimal Application Scenarios for 1-(3,4-Difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Based on Available Evidence


Scaffold-Hopping Library Design for Kinase and Protease Inhibitor Discovery Programs

The compound's topological isomerism relative to the Incyte FGFR3 chemotype (US10213427) makes it a strategically valuable scaffold-hopping candidate. In kinase inhibitor programs where N1-pyrazolesulfonylpiperidine scaffolds are encumbered by existing intellectual property, this compound offers an alternative connectivity vector that may access the same or adjacent binding pockets. Procurement is recommended as part of a focused library of 20–50 regioisomeric and connectivity analogs for parallel screening against kinase panels, leveraging the single-step synthetic accessibility for rapid follow-up [1][2].

CNS-Penetrant Screening Collections for Neuroinflammation and Neurodegenerative Disease Targets

The zero hydrogen bond donor count and moderate logP (3.516) position this compound favorably for CNS drug discovery screens. Unlike NH-containing piperidine analogs that are actively effluxed by P-gp or exhibit poor passive BBB penetration, the fully capped N-sulfonylpiperidine scaffold eliminates the basic amine while retaining the piperidine ring's conformational properties. This compound should be prioritized for inclusion in CNS-targeted screening decks against targets such as gamma-secretase (where the N-arylsulfonylpiperidine scaffold has precedent), USP7, or neuroinflammatory kinases [1][3].

Parallel Synthesis Building Block for Fluorine Positional Scanning SAR

Given that both the 3,4-difluorobenzenesulfonyl chloride reagent and the core piperidine-pyrazole intermediate are commercially stocked, this compound serves as an ideal starting point for fluorine positional scanning. By systematically varying the fluorine substitution pattern on the phenylsulfonyl group (2,4-difluoro; 3,5-difluoro; 2,6-difluoro; 2,4,6-trifluoro; etc.) while holding the piperidine-pyrazole core constant, medicinal chemistry teams can rapidly map the fluorination SAR for a given target. The target compound (3,4-difluoro) represents a key member of this matrix, distinguished by its unique dipole orientation and metabolic profile relative to other regioisomers [1][2].

Negative Control or Chemoproteomic Probe Development in Deubiquitinase (DUB) Inhibitor Programs

While this compound has no reported USP7 activity, its scaffold bears structural resemblance to piperidine-based USP7 inhibitor chemotypes described in the Almac Discovery patent family (WO2019/0256518). The absence of ChEMBL activity annotations at ≤10 µM makes it potentially suitable as an inactive control compound in DUB inhibitor screens, provided that inactivity against the specific DUB target is experimentally confirmed. Alternatively, the sulfonyl electrophile and pyrazole recognition element could be elaborated with reactive warheads to generate activity-based protein profiling (ABPP) probes for deubiquitinase target identification studies [4].

Quote Request

Request a Quote for 1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.